(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid
Overview
Description
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The presence of chiral centers at the 2 and 4 positions of the pyrrolidine ring gives rise to its stereochemistry, making it an important molecule for studying stereochemical effects in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-Boc-4-methyl-2-aminobutyric acid.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and automated purification processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions at the pyrrolidine ring or the carboxylic acid group, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form peptide bonds or other amide linkages, making it useful in peptide synthesis.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Free Amine: Formed upon deprotection of the Boc group.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.
Scientific Research Applications
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid depends on its specific application. In peptide synthesis, for example, the Boc group serves as a protecting group for the amine, preventing unwanted side reactions during the formation of peptide bonds. The compound’s chiral centers can influence the stereochemistry of the final product, making it valuable in the synthesis of enantiomerically pure compounds.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylic acid: The enantiomer of the compound, which has similar chemical properties but different stereochemistry.
N-Boc-4-methylpyrrolidine: A related compound without the carboxylic acid group.
(2R,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid: A similar compound with a hydroxyl group instead of a methyl group at the 4 position.
Uniqueness
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the carboxylic acid functional group. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in the development of chiral compounds.
Properties
IUPAC Name |
(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKSXPYZNXUHEZ-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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